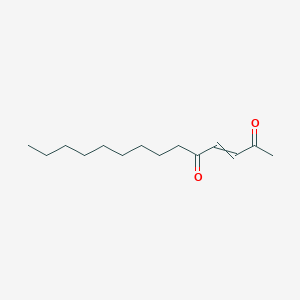

Tetradec-3-ene-2,5-dione

Description

Overview of α,β-Unsaturated Carbonyl Compounds in Contemporary Chemical Synthesis

α,β-Unsaturated carbonyl compounds are a pivotal class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement results in a unique electronic structure that dictates their reactivity, making them exceptionally versatile intermediates in chemical synthesis. biointerfaceresearch.comnanobioletters.com Their utility spans the creation of pharmaceuticals, agrochemicals, fragrances, and advanced materials. nanobioletters.com

The reactivity of these compounds is dominated by two primary sites: the carbonyl carbon, which is susceptible to nucleophilic attack, and the β-carbon, which is electrophilic due to resonance effects. This dual reactivity allows for a wide range of transformations, including Michael additions, Diels-Alder reactions, and various reduction and oxidation reactions. cdnsciencepub.com Contemporary research continues to uncover novel catalytic systems, often employing transition metals, to achieve highly selective and efficient syntheses of and from these valuable synthons. biointerfaceresearch.comcapes.gov.br

Synthetic and Mechanistic Significance of Diketone Motifs in Organic Chemistry

Diketones, organic compounds containing two carbonyl groups, are of significant interest due to their prevalence in natural products and their utility as synthetic precursors. lupinepublishers.comijpras.com The relative positioning of the two keto groups—as in 1,2-, 1,3-, or 1,4-diketones—profoundly influences their chemical behavior and synthetic applications. lupinepublishers.comulb.ac.be

The 1,3-dicarbonyl moiety, also known as a β-diketone, is particularly important. The acidic nature of the intervening methylene (B1212753) protons allows for easy enolization, making these compounds excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. ijpras.com The 1,4-diketone motif is a key structural element in numerous natural products and serves as a precursor for the synthesis of various heterocyclic compounds like furans, pyrroles, and thiophenes. ulb.ac.be The synthetic importance of diketones is underscored by the continuous development of new methods for their preparation, including electrochemical approaches and transition-metal-catalyzed reactions. ulb.ac.beresearchgate.net

Current Research Landscape of Long-Chain α,β-Unsaturated Diketones, with Emphasis on Tetradec-3-ene-2,5-dione

While the chemistry of shorter-chain α,β-unsaturated diketones is well-established, research into their long-chain counterparts is an area of growing interest. These molecules are often found in natural sources, such as the epicuticular wax of some plants, and can exhibit interesting biological activities. researchgate.netnih.gov The synthesis of long-chain diketones presents specific challenges, including solubility issues and the potential for competing side reactions along the aliphatic chain. ijpras.com

This compound is a representative example of a long-chain α,β-unsaturated diketone. Its structure combines the reactive α,β-unsaturated ketone moiety with a lengthy hydrophobic carbon chain. While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from studies on analogous long-chain enediones and diketones.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90072-84-7 | chemsrc.com |

| Molecular Formula | C₁₄H₂₄O₂ | chemsrc.com |

| Molecular Weight | 224.34 g/mol | chemsrc.com |

Detailed research findings on the synthesis and reactivity of this compound are sparse. However, general synthetic strategies for α,β-unsaturated ketones often involve aldol (B89426) condensation reactions followed by dehydration, or the oxidation of corresponding allylic alcohols. The synthesis of long-chain β-diketones has been achieved through methods like the acylation of long-chain enol esters. ijpras.com

The spectroscopic characterization of such a molecule would be expected to show specific features. In ¹³C NMR spectroscopy, the carbonyl carbons of α,β-unsaturated ketones typically resonate at a characteristic downfield shift, while the olefinic carbons also show distinct signals. cdnsciencepub.comresearchgate.net Mass spectrometry of long-chain ketones often reveals fragmentation patterns such as α-cleavage and McLafferty rearrangement, which can be used to elucidate the structure. jove.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for protons on the double bond (vinylic protons), protons alpha to the carbonyl groups, and a complex set of overlapping signals for the long alkyl chain. |

| ¹³C NMR | Resonances for two carbonyl carbons (one conjugated, one saturated), two olefinic carbons, and multiple signals for the carbons of the nonyl side chain. cdnsciencepub.comresearchgate.net |

| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of alkyl radicals. jove.com |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretching of both the conjugated and saturated ketone groups, and a band for the C=C stretching of the alkene. |

The study of complex dione-containing molecules, such as certain tetracyclic and oxapentacyclo derivatives, provides insights into the types of intricate structures that can be built from diketone precursors. biointerfaceresearch.comnanobioletters.com These studies often involve multi-step syntheses and detailed spectroscopic analysis to confirm the complex molecular architecture. biointerfaceresearch.comnanobioletters.com While not directly involving this compound, this research highlights the synthetic potential inherent in the diketone functionality.

Structure

3D Structure

Properties

CAS No. |

90072-84-7 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

tetradec-3-ene-2,5-dione |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-14(16)12-11-13(2)15/h11-12H,3-10H2,1-2H3 |

InChI Key |

WFDMYHJBPLZLPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)C=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Tetradec 3 Ene 2,5 Dione and Its Analogues

Classical and Contemporary Approaches to 1,3-Diketone Scaffolds

The 1,3-diketone moiety is a fundamental structural unit that can be synthesized through several established methods. These methods often involve the acylation of a ketone or its enolate equivalent.

Regioselective Claisen Condensation and its Variants

The Claisen condensation is a cornerstone reaction for the synthesis of 1,3-diketones, involving the base-catalyzed reaction between a ketone and an ester. nih.govbohrium.com The classical approach often requires strong bases, which can lead to limitations, especially with base-sensitive substrates. nih.gov To address these challenges, several variants have been developed to improve regioselectivity and efficiency.

One variation involves the reaction of pre-formed ketone enolates with acylating agents. For instance, 2,2,2-trifluoroethyl formate (B1220265) has been used to react with preformed ketone enolates at low temperatures, resulting in α-formyl ketones with a reversal of the typical Claisen regioselectivity. organic-chemistry.org Another approach is the use of different acylating agents, such as N-acylbenzotriazoles or pentafluorophenyl carboxylates, which can acylate ketone enolates to form β-diketones. bohrium.comorganic-chemistry.org

The purification of 1,3-diketones synthesized via Claisen condensation can sometimes be facilitated by forming copper chelates. Treatment of the crude diketone with copper(II) acetate (B1210297) precipitates a copper salt, which can then be decomposed to yield the purified diketone. nih.gov

| Reactant 1 (Ketone/Enolate Source) | Reactant 2 (Acylating Agent) | Base/Catalyst | Product Type | Reference |

| Ketone Enolate | 2,2,2-Trifluoroethyl formate | Pre-formed enolate | α-Formyl Ketone | organic-chemistry.org |

| Ketone Enolate | N-Acylbenzotriazole | Not specified | β-Diketone | bohrium.comorganic-chemistry.org |

| 2-Acetylthiophene | Ethyl acetate | Not specified | 1-(2-Thienyl)butane-1,3-dione | nih.gov |

| Ketone | Tertiary Amide | LiHMDS | 1,3-Diketone | organic-chemistry.org |

Soft Enolate Formations and Acylation Strategies

To circumvent the issues associated with strong bases in classical Claisen condensations, "soft" enolization techniques have been developed. nih.gov These methods typically employ a Lewis acid to promote enolate formation under milder conditions, thus enhancing the tolerance for various functional groups. organic-chemistry.org

A prominent strategy involves the use of magnesium bromide etherate (MgBr₂·OEt₂) in conjunction with a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt). organic-chemistry.orgorganic-chemistry.org The Lewis acid coordinates to the ketone's carbonyl oxygen, increasing the acidity of the α-protons and facilitating enolate formation without the need for strong, reactive bases. nih.gov This approach allows for the efficient acylation of ketones with acylating agents like crude acid chlorides, N-acylbenzotriazoles, and O-pentafluorophenyl (O-Pfp) esters, even in the presence of sensitive functionalities. organic-chemistry.orgorganic-chemistry.org This method has proven effective for the synthesis of sterically hindered 1,3-diketones and can be conducted in standard laboratory conditions, open to the air. nih.govorganic-chemistry.org

| Ketone | Acylating Agent | Reagents | Key Features | Reference |

| Various Ketones | Crude Acid Chlorides | MgBr₂·OEt₂, i-Pr₂NEt | Avoids purification of acyl chlorides | organic-chemistry.orgtdl.org |

| Various Ketones | N-Acylbenzotriazoles, O-Pfp esters | MgBr₂·OEt₂, i-Pr₂NEt | High efficiency, mild conditions, functional group tolerance | organic-chemistry.orgorganic-chemistry.org |

| β,γ-Unsaturated Ketones | Acid Chlorides | MgBr₂·OEt₂ | Synthesis of α-alkenyl-β-diketones | nih.gov |

Advanced Synthetic Pathways for α,β-Unsaturated Diketone Systems

The direct synthesis of α,β-unsaturated diketones like Tetradec-3-ene-2,5-dione requires methods that can construct the unsaturated dicarbonyl system in a controlled manner.

Transformations Involving α,β-Unsaturated Ketones and Activated Acylating Agents

One direct approach to α,β-unsaturated diketones involves the acylation of α,β-unsaturated ketones. For example, treatment of α,β-unsaturated ketones with acid chlorides and diethylzinc (B1219324) in the presence of a rhodium catalyst can achieve chemoselective acylation at the α-position. organic-chemistry.org

Another innovative method involves a tandem reaction sequence starting from a γ-acyloxy-α,β-unsaturated ketone. Treatment with bis(iodozincio)methane initiates a 1,4-addition, followed by an intramolecular nucleophilic attack of the resulting enolate on the ester group, and a subsequent Grob-type fragmentation to yield the 1,3-diketone. organic-chemistry.org Furthermore, cooperative catalysis involving N-heterocyclic carbenes (NHC), hydrogen atom transfer (HAT), and photoredox catalysis enables the direct allylic acylation of alkenes with carboxylic acids to produce β,γ-unsaturated ketones, which could potentially be isomerized to their α,β-unsaturated counterparts. nih.govspringernature.com

| Starting Material | Reagents | Product Type | Key Transformation | Reference |

| α,β-Unsaturated Ketone | Acid Chloride, Et₂Zn, RhCl(PPh₃)₃ | Substituted 1,3-Diketone | α-Acylation of enone | organic-chemistry.org |

| γ-Acyloxy-α,β-unsaturated Ketone | Bis(iodozincio)methane | 1,3-Diketone | Tandem 1,4-addition, cyclization, fragmentation | organic-chemistry.org |

| Alkene and Carboxylic Acid | NHC, HAT catalyst, Photocatalyst | β,γ-Unsaturated Ketone | Direct allylic acylation | nih.govspringernature.com |

Reformatsky Condensation Followed by Acid-Catalyzed Rearrangement Mechanisms

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. byjus.comwikipedia.orgpw.live This organozinc reagent, often termed a 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents self-condensation of the ester. wikipedia.org The reaction proceeds through the oxidative addition of zinc into the carbon-halogen bond, followed by coordination to the carbonyl and subsequent carbon-carbon bond formation. byjus.comwikipedia.org

While the direct outcome is a β-hydroxy ester, this intermediate can be a precursor to α,β-unsaturated systems through dehydration. A tandem double Reformatsky reaction has been reported, which could lead to δ-hydroxy-β-ketoesters. organic-chemistry.org Although not a direct route to this compound, the principles of the Reformatsky reaction, particularly its tolerance for various functional groups due to the moderate nucleophilicity of the organozinc reagent, make it a valuable tool in complex syntheses. organic-chemistry.orgbyjus.com Subsequent acid-catalyzed rearrangement or elimination reactions of the products could potentially lead to the desired α,β-unsaturated diketone framework.

Biocatalytic Syntheses of Chiral Diketone Structures

Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules, including chiral diketones. mdpi.com Enzymes and whole-cell systems can catalyze reactions with high enantio- and regioselectivity under mild conditions. mdpi.comnih.gov

For the synthesis of 1,3-diketones, type III polyketide synthases (PKSs) have shown unique capabilities. For example, a PKS from Huperzia serrata (HsPKS3) can catalyze the head-to-head condensation of two different substrates to form unnatural 1,3-diketones. acs.org This enzyme exhibits a broad substrate tolerance, allowing for the synthesis of a diverse range of diketone structures. acs.org

Other biocatalytic approaches focus on the stereoselective reduction of prochiral diketones to produce chiral hydroxy ketones, which are valuable pharmaceutical intermediates. nih.gov While this is a reductive process, multistep biocatalytic sequences have also been developed. For instance, a three-step procedure involving allylic hydroxylation by Rhizopus oryzae, oxidation by a laccase/TEMPO system, and finally, an ene-reductase-mediated hydrogenation can convert cycloalkenecarboxylates into chiral oxoesters. rsc.org Such multi-enzyme cascades demonstrate the potential for constructing complex chiral molecules, including precursors to chiral diketone structures. acs.org

| Biocatalyst | Reaction Type | Substrates | Products | Reference |

| Type III Polyketide Synthase (HsPKS3) | Head-to-head condensation | Coenzyme A thioesters, malonyl-CoA | Unnatural 1,3-diketones | acs.org |

| ThDP-dependent aldolase (B8822740) (YpYerE) | Aldol (B89426) reaction | Not specified | 1,3-Diketones | mdpi.com |

| Rhizopus oryzae, Laccase/TEMPO, Ene-reductase | Sequential hydroxylation, oxidation, reduction | Cycloalkenecarboxylates | Chiral γ-oxoesters | rsc.org |

Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives for Diketone Formation

A notable and efficient method for synthesizing diketones, ketoesters, and even tetraketones involves the electrochemical oxidative decarboxylation of disubstituted malonic acid derivatives. ulb.ac.beacs.orgnih.gov This technique presents a mild and effective route for creating a variety of polyketones and ketoesters, which are crucial building blocks for numerous carbo- and heterocyclic compounds. acs.org The process is characterized by its simplicity, employing an undivided cell with graphite (B72142) electrodes, and is conducted at room temperature in methanol. acs.org Advantageously, this method often obviates the need for additional supporting electrolytes. acs.org

The reaction has demonstrated high yields, ranging from 68% to 91% for diketones and ketoesters, and 77% to 86% for tetraketones derived from trisubstituted bis-malonic acids. ulb.ac.beacs.orgnih.gov This electrochemical approach is tolerant of a wide array of functional groups, including esters, alkenes, alkynes, and aromatic groups. ulb.ac.beorganic-chemistry.org The initial electrolysis, performed in the presence of ammonia (B1221849), yields dimethoxy ketals, which can then be converted to the corresponding ketones in a single-vessel operation by treating the crude reaction mixture with aqueous hydrochloric acid. organic-chemistry.orgacs.org This method has been successfully applied to the total synthesis of natural products like cis-jasmone. ulb.ac.beacs.org

A proposed mechanism suggests that the malonic acid carboxylates, after forming ammonium (B1175870) salts, undergo oxidative decarboxylation to generate the dicarbonyl compounds. ulb.ac.be The malonic acid function essentially acts as an Umpolung equivalent of a formaldehyde (B43269) dianion in this transformation. ulb.ac.beacs.org

Table 1: Examples of Diketones and Ketoesters Synthesized via Electrochemical Oxidative Decarboxylation This table is interactive. Click on the headers to sort.

| Starting Material Class | Product Type | Yield Range (%) | Functional Group Tolerance | Citations |

|---|---|---|---|---|

| Disubstituted Malonic Acids | Diketones | 83-90% | Alkenes, Aromatics, Cyclohexanone | ulb.ac.becibtech.org |

| Disubstituted Malonic Acids | Ketoesters | 68-91% | Esters, Cyclopentanone | ulb.ac.beacs.orgcibtech.org |

| Trisubstituted Bis-malonic Acids | Tetraketones | 77-86% | Ketones | ulb.ac.beacs.org |

Oxidative Methodologies for Diketone Generation from Alkynes and Stilbenes

The oxidation of unsaturated systems like alkynes is a primary route for synthesizing 1,2-diketones. nih.gov Various reagents and catalytic systems have been developed for this purpose. One method involves the use of potassium persulfate and ambient air, which enables a catalyst- and transition-metal-free oxidation of internal alkynes to the corresponding 1,2-diketones in good yields. organic-chemistry.org Another approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the aerobic oxidation of deoxybenzoins (which are structurally related to stilbenes) to produce benzils in excellent yields, using air as the sole oxidant. organic-chemistry.org

Furthermore, a visible-light-induced nickel-catalyzed cyclization and oxidation of tertiary amine-substituted ynones provides a pathway to indolyl- and phenyl-substituted diketones. nih.gov This method proceeds under mild, base-free conditions and involves a double Csp3–H bond functionalization. nih.gov Molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols with DMSO serving as both solvent and oxidant also provides a route to 1,4-diketones. rsc.org

Transition-Metal-Catalyzed (e.g., Palladium, Copper) Coupling and Acylation Reactions

Transition-metal catalysis is a cornerstone in the synthesis of diketones, with palladium and copper being particularly prominent.

Palladium-Catalyzed Reactions: Palladium catalysis offers powerful tools for C-H acylation and cross-coupling reactions to form diketones. mdpi.com A convenient method involves the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides to prepare functionalized 1,4-diketones. nih.gov Another strategy is the direct and specific C-7 acylation of indolines using 1,2-diketones as the acylation reagent, a reaction that proceeds via C-H activation. acs.orgnih.gov This approach overcomes previous limitations, especially in the alkacylation of indolines, and can be scaled up to the gram level with low catalyst loading. acs.orgnih.gov Additionally, a palladium-catalyzed reaction of aryl halides, organoaluminum reagents, and tert-butyl isocyanide (as a CO source) effectively yields 1,2-diketones. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, often variants of the Ullmann condensation, are widely used for forming carbon-carbon and carbon-heteroatom bonds. d-nb.infonih.gov The synthesis of diaryl 1,2-diketones can be achieved through a direct decarboxylative coupling of aryl propiolic acids with aryl iodides, catalyzed by a CuI/Cu(OTf)₂ system. acs.org β-Diketones themselves can serve as crucial ligands in copper catalysis. nih.gov For instance, dendritic β-diketones have been synthesized and used as ligands for copper in O-arylation reactions. researchgate.net Although a dendritic effect was not observed due to ligand decomposition under harsh conditions, a highly efficient catalytic system using a monomeric β-diketone ligand was identified, allowing C-O coupling with low amounts of copper catalyst (1 mol-%) and ligand (4 mol-%). researchgate.net

Preparation of Specific this compound Derivatives and Related Polycyclic Systems

Strategies for Long-Chain α,β-Unsaturated Diketones and their Analogues

The synthesis of long-chain β-diketones, which are structurally related to this compound, can be achieved through several general methods. One approach relies on the malonate-type alkylation of acid chlorides derived from fatty acids. nih.gov A more direct method involves the coupling of long-chain acetylenes with fatty acid chlorides, followed by hydrolysis. nih.gov

Another strategy is the one-step synthesis of symmetrical β-diketones by treating an isopropenyl ester with aluminum chloride, which yields diacylmethanes in good yields (65-70%). ijpras.com For α,β-unsaturated ketones, a Pd(II)-catalyzed intermolecular reaction between alkynamides and terminal alkenes, including long-chain unactivated alkenes, has proven effective. acs.org

Synthesis of Tetracyclic-Dione and Oxapentacyclo-Dione Derivatives

The synthesis of complex polycyclic dione (B5365651) systems is an area of active research.

Tetracyclic-Dione Derivatives: Various synthetic strategies exist for constructing tetracyclic dione frameworks. For example, isoindolo[2,1-a]quinoline-5,11-dione (B11868051) derivatives can be synthesized by heating 2-aminoacetophenones with phthalic anhydrides. rsc.org Fused tetracyclic thiazinan-4-one derivatives are prepared via a one-pot three-component condensation followed by intramolecular cyclo-amidation. sioc-journal.cn Furthermore, novel tetracyclic spirooxindolepyrrolidine-engrafted hydantoin (B18101) scaffolds have been synthesized through a regioselective three-component reaction involving isatin (B1672199) derivatives, 2-phenylglycine, and arylidene-imidazolidine-2,4-diones. nih.gov

Oxapentacyclo-Dione Derivatives: Oxapentacyclo-dione systems are often synthesized through cycloaddition reactions. The synthesis of 15-Methyl-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, for instance, typically involves complex organic reactions like Diels-Alder cycloadditions between anthracene (B1667546) derivatives and maleic anhydride (B1165640). evitachem.com Other oxapentacyclo derivatives, such as (2R,8S)-11-(4-hydroxybutyl)-5-oxapentacyclo[7.4.1.0²,⁸.0⁴,⁶.0¹⁰,¹³]tetradec-11-ene-3,7-dione, have been prepared from reactions involving 1,5-hexyn-1-ol and copper(II) chloride. nanobioletters.com Similarly, reacting pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8-11-dione with amino alcohols followed by reduction can yield oxa-bridged pentacycloundecane derivatives. nih.gov

Table 2: Synthetic Approaches to Polycyclic Dione Systems This table is interactive. Click on the headers to sort.

| Polycyclic System | Synthetic Strategy | Key Reagents/Intermediates | Citations |

|---|---|---|---|

| Tetracyclic-Dione | Condensation/Cyclization | 2-Aminoacetophenones, Phthalic Anhydrides | rsc.org |

| Tetracyclic-Dione | Three-Component Reaction | Isatin, 2-Phenylglycine, Hydantoins | nih.gov |

| Oxapentacyclo-Dione | Diels-Alder Cycloaddition | Anthracene derivatives, Maleic Anhydride | evitachem.com |

| Oxapentacyclo-Dione | Reaction with Alkynols | Tricyclic dione, Alkynols, Copper(II) chloride | nanobioletters.combiointerfaceresearch.com |

Formation of Pyrrole-2,5-dione Derivatives via Cycloaddition and Condensation Reactions

Pyrrole-2,5-diones, also known as maleimides, are synthesized through various cycloaddition and condensation pathways.

Cycloaddition Reactions: The pyrrole-2,5-dione core is amenable to cycloaddition reactions. For example, pyrrolo[3,2-b]pyrrole-2,5-diones can be prepared efficiently via a domino reaction of ester carbanions with oxalic acid bis(imidoyl)chlorides. acs.org Organophosphine-catalyzed formal [3+2] cycloaddition reactions between activated alkynes and isocyanides are also employed. rsc.org Furthermore, asymmetric [2+2+1] cycloaddition reactions involving 3-hydroxy-1H-pyrrole-2,5-diones, ethyl diazoacetate, and nitrosobenzene (B162901) have been developed to synthesize chiral isoxazolidinopyrrolidinediones. mdpi.com 1,3-dipolar cycloadditions with azomethine ylides are also a viable route.

Condensation Reactions: Condensation reactions are a common method for forming the pyrrole-2,5-dione ring. A classic approach is the Paal-Knorr cyclo-condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with various amines or hydrazides. rsc.org New pyrrole-2,5-dione derivatives have been synthesized by the condensation of 2-hydrazinyl-2-oxo-N-phenylacetamide with maleic anhydride in refluxing glacial acetic acid. cibtech.org Similarly, N-substituted sulfonyl maleimides are formed via the condensation of sulfonamides with maleic anhydride derivatives, a reaction that can be catalyzed by a Dawson heteropolyacid. researchgate.net The reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride also yields N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Class/Use |

|---|---|

| This compound | Target Compound |

| cis-Jasmone | Synthetic Target |

| Malonic Acid | Starting Material |

| Deoxybenzoin | Starting Material |

| Benzil | Product |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Catalyst |

| Indoline | Starting Material |

| tert-Butyl Isocyanide | Reagent (CO Source) |

| Aryl Propiolic Acid | Starting Material |

| Isopropenyl Ester | Starting Material |

| Diacylmethane | Product |

| Isoindolo[2,1-a]quinoline-5,11-dione | Tetracyclic Dione |

| 2-Aminoacetophenone | Starting Material |

| Phthalic Anhydride | Starting Material |

| Thiazinan-4-one | Heterocycle Core |

| Isatin | Starting Material |

| Hydantoin | Starting Material |

| 15-Methyl-17-oxapentacyclo[...]dione | Oxapentacyclo Dione |

| Anthracene | Starting Material |

| Maleic Anhydride | Starting Material |

| Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8-11-dione | Polycyclic Dione |

| Pyrrole-2,5-dione (Maleimide) | Heterocycle Core |

| Pyrrolo[3,2-b]pyrrole-2,5-dione | Fused Heterocycle |

| Oxalic Acid Bis(imidoyl)chloride | Reagent |

| 3-Hydroxy-1H-pyrrole-2,5-dione | Starting Material |

| 2-Hydrazinyl-2-oxo-N-phenylacetamide | Starting Material |

| Sulfonamide | Starting Material |

| Amidrazone | Starting Material |

Mechanistic Investigations and Reaction Chemistry of Tetradec 3 Ene 2,5 Dione

Nucleophilic Additions and Conjugate Reactivity of α,β-Unsaturated Diketones

The conjugated system in α,β-unsaturated diketones like tetradec-3-ene-2,5-dione provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The latter, known as conjugate or Michael addition, is a key reaction pathway.

Hetero-Michael Addition Reactions with Thiol Nucleophiles

The hetero-Michael addition of thiols to α,β-unsaturated carbonyl compounds is a well-established and efficient method for forming carbon-sulfur bonds. semanticscholar.org In the case of this compound, a thiol nucleophile would attack the electron-deficient β-carbon of the ene-dione system. The reaction is believed to proceed via the attack of a thiolate anion on the β-carbon, leading to the formation of an enolate intermediate. libretexts.orgresearchgate.net This enolate is then protonated to yield the final thioether adduct. libretexts.org The reactivity of this reaction is influenced by both the nature of the thiol and the structure of the α,β-unsaturated carbonyl compound. nih.gov While specific studies on this compound are not prevalent, the general mechanism suggests that the reaction would proceed readily, potentially even without a catalyst under solvent-free conditions. semanticscholar.org The use of a base catalyst can facilitate the deprotonation of the thiol to the more nucleophilic thiolate, thereby increasing the reaction rate. researchgate.net

Variations of Michael Addition in Diketone Synthesis and Functionalization

The Michael addition is a cornerstone in the synthesis and functionalization of diketones. cambridgescholars.com While often used to create 1,5-dicarbonyl compounds, variations of this reaction are crucial for accessing 1,4-diketones as well. ulb.ac.be The synthesis of 1,4-diketones can be particularly challenging due to the mismatched polarity of potential starting materials. researchgate.net

Several strategies have been developed to overcome this, including:

Stetter Reaction: This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC). nih.gov This method is valuable for synthesizing a variety of γ-diketones. nih.gov

Michael Addition of Nitroalkanes: The conjugate addition of a nitroalkane to a vinyl ketone, followed by a Nef reaction to convert the nitro group into a carbonyl group, is a versatile route to 1,4-diketones. rsc.orgresearchgate.net

Organocatalytic Michael Additions: The use of organocatalysts, such as those based on cinchona alkaloids, can facilitate the asymmetric Michael addition of dicarbonyl compounds to nitroalkenes, leading to highly functionalized and chiral molecules. cambridgescholars.commdpi.com

These methods highlight the adaptability of the Michael addition in constructing complex diketone structures, which can then be further elaborated. For instance, the adducts from these reactions can serve as precursors for various heterocyclic systems.

Intramolecular Cyclization and Ring-Forming Reactions Driven by Diketone Functionality

The 1,4-dicarbonyl motif present in the saturated counterpart of this compound is a key precursor for the synthesis of various five-membered heterocyclic rings.

Construction of Heterocyclic Systems (e.g., Furans, Thiophenes, Pyrroles) from 1,4-Diketone Precursors

The Paal-Knorr synthesis is a classical and widely used method for the synthesis of furans, thiophenes, and pyrroles from 1,4-diketones. wikipedia.orgbrainly.in This reaction underscores the synthetic utility of 1,4-dicarbonyl compounds. organic-chemistry.org

Furan (B31954) Synthesis: The acid-catalyzed dehydration of a 1,4-diketone leads to the formation of a substituted furan. organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out using dehydrating agents like phosphorus pentoxide or under acidic conditions. wikipedia.orgpharmaguideline.com The mechanism involves protonation of one carbonyl group, followed by enolization of the other and subsequent intramolecular nucleophilic attack to form a five-membered ring, which then dehydrates. alfa-chemistry.com

Thiophene Synthesis: The reaction of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, yields a thiophene. organic-chemistry.orgchemicalbook.comrroij.com These reagents act as both sulfur sources and dehydrating agents. organic-chemistry.orgderpharmachemica.com

Pyrrole Synthesis: Condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions affords a pyrrole. organic-chemistry.orgsynarchive.comrgmcet.edu.in The reaction mechanism involves the formation of an imine followed by cyclization and dehydration. alfa-chemistry.comorganic-chemistry.org

Table 1: Paal-Knorr Synthesis of Heterocycles from 1,4-Diketones

| Heterocycle | Required Reagent(s) | General Conditions |

|---|---|---|

| Furan | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Heating, dehydration wikipedia.orgalfa-chemistry.com |

| Thiophene | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | Heating organic-chemistry.orgchemicalbook.com |

| Pyrrole | Ammonia or primary amine | Neutral or weakly acidic organic-chemistry.orgsynarchive.com |

Intramolecular Nitrone-Olefin Cycloaddition (INOC) for Complex Ring Systems

The intramolecular nitrone-olefin cycloaddition (INOC) is a powerful tool for constructing complex, polycyclic systems containing a nitrogen-oxygen bond. nih.govnih.gov In the context of a molecule like this compound, the diketone functionality could be a precursor to a nitrone. The reaction involves the in-situ formation of a nitrone from one of the ketone groups, which then undergoes a [3+2] cycloaddition with the olefinic part of the molecule. nih.govchemrxiv.org This transformation is valuable as it converts sp²-rich starting materials into sp³-rich isoxazolidines, which can be further modified. nih.govchemrxiv.org The reaction can be initiated from ketones using N-alkylhydroxylamines. nih.gov This strategy allows for the simultaneous formation of the ring and the introduction of molecular diversity. nih.govchemrxiv.org

Rearrangement and Transformation Pathways of Diketone Structures

Diketone structures can undergo various rearrangement and transformation reactions, leading to diverse molecular architectures.

One notable transformation of α,β-unsaturated ketones is an oxidative rearrangement to form 1,2-diketones. nih.govacs.org This can be achieved using reagents like iodine in the presence of tert-butyl hydroperoxide (TBHP). nih.govacs.org The proposed mechanism involves a radical pathway. nih.govacs.org

For saturated 1,2-diketones, the benzilic acid rearrangement is a classic transformation where the diketone rearranges to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgwiley-vch.de This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups, followed by a 1,2-migration of an alkyl or aryl group. wikipedia.org When applied to cyclic diketones, this rearrangement leads to ring contraction. wikipedia.orgwiley-vch.de

Furthermore, 1,3-diketones can be transformed through various reactions. For example, they can undergo reduction to the corresponding saturated alcohols or even hydrocarbons. lew.ro They are also key starting materials in the synthesis of various heterocyclic systems beyond the Paal-Knorr reaction. cambridgescholars.com

Acid-Catalyzed Rearrangements in Related Enone Systems

Acid-catalyzed rearrangements are fundamental transformations in organic chemistry, and enone systems, which share functional similarities with this compound, have been the subject of extensive study. These reactions often proceed through protonation of the carbonyl group, which activates the molecule for subsequent structural reorganization. The specific pathways of these rearrangements are influenced by the substitution pattern of the enone and the reaction conditions.

In related systems, acid-catalyzed reactions of epoxides fused to quinone structures have been shown to proceed via regio- and stereoselective ring cleavage. osaka-u.ac.jp These reactions are of significant interest from both a synthetic and mechanistic standpoint. osaka-u.ac.jp The mechanism can involve a SN2-type anti-nucleophilic displacement, highlighting the role of the oxirane ring's stereochemistry. osaka-u.ac.jp Investigations into homobenzoquinone epoxide have pointed to the significant role of the oxirane Walsh orbital in the anti-nucleophilic ring cleavage. osaka-u.ac.jp

Furthermore, the Claisen rearrangement represents another important acid-catalyzed transformation in related systems. For instance, the thermal activation of an allyl alcohol with 2-methoxypropene (B42093) in the presence of a catalytic amount of propionic acid can lead to the formation of a γ,δ-unsaturated ketone. sci-hub.se This type of rearrangement is crucial for generating quaternary carbon centers, which are essential for the construction of complex spirocyclic systems. sci-hub.seniscpr.res.in The reaction proceeds through a concerted pericyclic transition state. cemm.at

The table below summarizes key aspects of acid-catalyzed rearrangements in related enone and epoxide systems.

| Reaction Type | Substrate Type | Key Mechanistic Feature | Significance |

| Epoxide Ring Opening | Epoxides fused to quinones | Regio- and stereoselective cleavage via SN2-type anti-nucleophilic displacement. osaka-u.ac.jp | Provides access to stereochemically defined products. osaka-u.ac.jp |

| Claisen Rearrangement | Allyl alcohols | Formation of γ,δ-unsaturated ketones through a pericyclic transition state. sci-hub.secemm.at | Enables the construction of quaternary carbon centers and spirocyclic systems. sci-hub.seniscpr.res.in |

| Isomerization | Dienones | Acid-catalyzed isomerization of exomethylene groups to form more stable endocyclic double bonds. sci-hub.se | Utilized in the synthesis of natural products. sci-hub.se |

Oxidative and Reductive Transformations of Diketone Precursors and Products

The oxidative and reductive transformations of diketones and their precursors are critical for the synthesis of complex molecules. These reactions allow for the introduction and modification of functional groups, leading to a diverse array of products.

Oxidation of α,β-unsaturated ketones with singlet oxygen is a key method for forming β-hydroperoxy ketones, which can then cyclize to form 3-hydroxy-1,2-dioxolanes. nih.govbeilstein-journals.org This reaction proceeds through the coordination of oxygen to the double bond, followed by either a stepwise or concerted mechanism to yield the hydroperoxide. nih.govbeilstein-journals.org Similarly, the oxidation of cyclopropanols using molecular oxygen in the presence of a manganese(II) catalyst can produce 1,2-dioxolanes. beilstein-journals.org This reaction is thought to proceed through the formation of O- and C-centered radical intermediates. nih.govbeilstein-journals.org

Reductive transformations are equally important. For example, the regioselective reduction of an ester group in the presence of a ketone can be achieved using reagents like lithium aluminum hydride (LAH), leading to the formation of an allyl alcohol. niscpr.res.in This selectivity is crucial for the stepwise modification of multifunctional molecules.

The following table outlines several oxidative and reductive transformations relevant to diketone chemistry.

| Transformation | Reagent(s) | Precursor | Product | Reference |

| Oxidation | Singlet Oxygen | α,β-Unsaturated Ketone | 3-Hydroxy-1,2-dioxolane | nih.govbeilstein-journals.org |

| Oxidation | Molecular Oxygen / Mn(II) catalyst | Cyclopropanol | 1,2-Dioxolane | beilstein-journals.org |

| Reduction | Lithium Aluminum Hydride (LAH) | Ester Ketone | Allyl Alcohol | niscpr.res.in |

| Oxidation | Pyridinium chlorochromate (PCC) | Spiro Enol | Spiroenone | niscpr.res.in |

Peroxysilylation Reactions Involving Unsaturated Diketones

Peroxysilylation is a powerful method for introducing peroxide functionalities into unsaturated compounds. The Isayama–Mukaiyama reaction, which involves the peroxysilylation of alkenes with molecular oxygen and a silane (B1218182) in the presence of a cobalt(II) catalyst, is a cornerstone of this chemistry. nih.gov This method is highly effective for the synthesis of cyclic organic peroxides. nih.gov

In the context of unsaturated diketones and related structures, peroxysilylation provides a route to complex peroxide-containing molecules. For instance, the peroxysilylation of 1,3-dicyclohexenylpropan-2-yl acetate (B1210297), catalyzed by a cobalt complex, yields a bis(triethylsilylperoxy) derivative. nih.gov This intermediate can then be further transformed into a carbonyl-containing diperoxide, which upon treatment with an acid like p-toluenesulfonic acid (p-TsOH), can cyclize to form a spirodioxolane. nih.gov

These reactions highlight the utility of peroxysilylation in building intricate molecular architectures that incorporate the peroxide group, which is a key structural motif in many biologically active compounds. nih.gov

The table below details a representative peroxysilylation reaction sequence.

| Step | Reactant(s) | Catalyst/Reagent | Product | Reference |

| 1. Peroxysilylation | 1,3-Dicyclohexenylpropan-2-yl acetate, O₂, Et₃SiH | Co(THD)₂ | 1,3-Bis(1-(triethylsilylperoxy)cyclohexyl)propan-2-yl acetate | nih.gov |

| 2. Transformation | 1,3-Bis(1-(triethylsilylperoxy)cyclohexyl)propan-2-yl acetate | (multi-step) | 1,3-Bis(1-(triethylsilylperoxy)cyclohexyl)propan-2-one | nih.gov |

| 3. Cyclization | 1,3-Bis(1-(triethylsilylperoxy)cyclohexyl)propan-2-one | p-TsOH | Spirodioxolane | nih.gov |

Rearrangements for Peroxide Ring-Retaining Products

A significant challenge and area of interest in peroxide chemistry is the ability to perform chemical transformations on a molecule without cleaving the peroxide ring. A variety of reactions have been developed that allow for the modification of the molecular structure while preserving the cyclic peroxide moiety. nih.gov

One major class of rearrangements involving peroxides is the Baeyer–Villiger reaction, which can rearrange ketones to esters or lactones. beilstein-journals.org While this reaction typically involves the cleavage of a C-C bond adjacent to the carbonyl, variations exist that can be influenced by the reaction conditions and the structure of the substrate. beilstein-journals.org The mechanism often involves a Criegee intermediate, and the outcome can depend on whether the O-O bond cleavage is homolytic or heterolytic. beilstein-journals.org

Acid-mediated rearrangements of peroxides are also known. nih.gov For example, treatment of a carbonyl-containing diperoxide with p-toluenesulfonic acid can induce a rearrangement that leads to the formation of a spirodioxolane, a peroxide ring-retaining product. nih.gov Furthermore, the ozonolysis of unsaturated compounds is a reliable method for introducing a peroxide functional group, which can then participate in intramolecular cyclizations to form stable cyclic peroxides. nih.govbeilstein-journals.org

The following table provides examples of rearrangements that result in peroxide ring-retaining products.

| Rearrangement Type | Precursor | Key Reagent/Condition | Product Type | Reference |

| Acid-Mediated Cyclization | Carbonyl-containing diperoxide | p-TsOH | Spirodioxolane | nih.gov |

| Ozonolysis and Intramolecular Cyclization | Bicyclic Cyclohexenone | Ozone | Trioxatricyclo-octadecanone | beilstein-journals.org |

| Oxidation with Singlet Oxygen | Diarylheptadienes | Singlet Oxygen, Sensitizer | Bicyclic Peroxide | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tetradec-3-ene-2,5-dione and its Analogues

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the molecular skeleton and deduce the connectivity of atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity), governed by coupling constants (J), reveals the number of neighboring protons.

The key expected signals include:

Vinyl Protons (H-3, H-4): The protons on the carbon-carbon double bond are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the double bond and adjacent carbonyl groups. Their mutual coupling would result in two doublets, with a coupling constant (J) characteristic of their geometric relationship (cis or trans).

Methyl Protons (H-1): The protons of the methyl group attached to the C-2 carbonyl are predicted to appear as a singlet at approximately 2.1-2.4 ppm.

Methylene (B1212753) Protons (H-6): The CH₂ group adjacent to the C-5 carbonyl is expected to produce a triplet around 2.5-2.7 ppm, coupled to the neighboring methylene group of the alkyl chain.

Alkyl Chain Protons: The long nonanoyl chain will generate a complex set of signals in the upfield region of the spectrum. A large, broad signal around 1.2-1.6 ppm would represent the multiple methylene -(CH₂)₇- groups, while the terminal methyl group (-CH₃) would appear as a triplet at approximately 0.9 ppm.

General principles of proton NMR are well-established and used for the prediction of these chemical shifts and coupling constants ubc.canetlify.app.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃-CO) | 2.1 - 2.4 | Singlet (s) | N/A |

| H-3 (-CO-CH=) | 6.0 - 7.0 | Doublet (d) | 10-18 (trans) or 6-12 (cis) |

| H-4 (=CH-CO-) | 6.0 - 7.0 | Doublet (d) | 10-18 (trans) or 6-12 (cis) |

| H-6 (-CO-CH₂-) | 2.5 - 2.7 | Triplet (t) | ~7.5 |

| H-7 to H-13 (-(CH₂)₇-) | 1.2 - 1.6 | Multiplet (m) | N/A |

| H-14 (-CH₃) | ~0.9 | Triplet (t) | ~7.0 |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom produces a distinct peak, with its chemical shift indicating its functional group and electronic environment.

For this compound, the key expected resonances are:

Carbonyl Carbons (C-2, C-5): The two ketone carbons are the most deshielded and would appear far downfield, typically in the range of 190-210 ppm. The α,β-unsaturated ketone at C-5 may appear slightly more upfield than the saturated ketone at C-2. The interpretation of similar enone systems shows carbonyl carbons resonating just under 200 ppm libretexts.org.

Alkene Carbons (C-3, C-4): The carbons of the double bond are expected in the 125-150 ppm region libretexts.org.

Alkyl Chain Carbons: The carbons of the long alkyl chain will produce a series of signals in the upfield region (20-40 ppm), with the terminal methyl carbon (C-14) being the most shielded and appearing around 14 ppm hmdb.ca.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-14 (-CH₃) | ~14 |

| C-7 to C-13 (-(CH₂)₇-) | 22 - 32 |

| C-1 (CH₃-CO) | 25 - 30 |

| C-6 (-CO-CH₂-) | ~40 |

| C-3, C-4 (-CH=CH-) | 125 - 150 |

| C-2, C-5 (C=O) | 190 - 210 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For this compound, HSQC would definitively link the vinyl proton signals to the alkene carbon signals and each methylene proton signal to its corresponding carbon in the alkyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework. Key HMBC correlations would include signals from the methyl protons (H-1) to the carbonyl carbon (C-2) and the alkene carbon (C-3), and from the vinyl protons (H-3/H-4) to the carbonyl carbons (C-2/C-5). These correlations would confirm the enedione core structure and the placement of the alkyl chain. The utility of these advanced NMR experiments in solving complex structures is well-documented core.ac.ukresearchgate.net.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern can serve as a molecular fingerprint and reveal structural details.

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. researchgate.net

Molecular Ion (M•+): The intact ionized molecule, known as the molecular ion, for this compound would be observed at an m/z of 224.

Fragmentation Pathways: The molecular ion undergoes fragmentation through characteristic pathways for ketones.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a primary fragmentation route. This would lead to the loss of the methyl group (CH₃•, loss of 15 Da) or the nonyl group (C₉H₁₉•, loss of 127 Da), resulting in acylium ions.

McLafferty Rearrangement: Ketones with an alkyl chain of at least three carbons long can undergo a characteristic McLafferty rearrangement. For this compound, this would likely involve the transfer of a hydrogen atom from C-8 to the carbonyl oxygen at C-5, followed by cleavage of the C-6/C-7 bond. This process would result in the elimination of a neutral oct-1-ene molecule and the formation of a prominent radical cation fragment. The study of fragmentation patterns is a key discipline in organic mass spectrometry researchgate.netchromatographyonline.com.

Predicted EIMS Fragmentation Data for this compound

| m/z | Identity | Fragmentation Pathway |

| 224 | [M]•+ | Molecular Ion |

| 209 | [M - CH₃]⁺ | α-cleavage at C1-C2 |

| 97 | [M - C₉H₁₉]⁺ | α-cleavage at C5-C6 |

| Variable | [C₆H₈O₂]•+ | McLafferty Rearrangement |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. jmchemsci.com It is exceptionally useful for identifying individual components within a complex mixture. jmchemsci.com In a hypothetical scenario, if this compound were part of a mixture, such as a natural product extract or a chemical reaction output, GC-MS would be the method of choice for its identification.

The sample mixture is first vaporized and separated on the GC column based on the components' boiling points and polarities. Each compound elutes at a characteristic retention time. As this compound exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be compared against spectral libraries (like NIST or MoNA) for a positive match or interpreted ab initio to confirm the structure. hilarispublisher.com This technique allows for both the separation and confident identification of the target compound even when it is present with isomers or other structurally related molecules. core.ac.uk

Infrared (IR) Spectroscopy for Carbonyl and Alkene Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Covalent bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, which is recorded as a peak in the IR spectrum. The position of these absorption bands, expressed in wavenumbers (cm⁻¹), is characteristic of the type of bond and its molecular environment.

For this compound, the key functional groups are the two carbonyl (C=O) groups and the carbon-carbon double bond (C=C) of the alkene, which form an α,β-unsaturated ketone system. The long aliphatic chain also gives rise to characteristic absorptions.

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm the presence of its characteristic functional groups. The carbonyl (C=O) stretching vibration in α,β-unsaturated ketones typically appears in the range of 1666-1685 cm⁻¹. libretexts.orglibretexts.orgvscht.czuobabylon.edu.iqscribd.comlibretexts.org This is at a lower wavenumber compared to saturated aliphatic ketones (which absorb around 1715 cm⁻¹) due to the conjugation of the carbonyl group with the C=C double bond. libretexts.orglibretexts.orgvscht.czuobabylon.edu.iqscribd.comlibretexts.org This conjugation results in a delocalization of the π electrons, which slightly weakens the C=O bond and thus lowers its stretching frequency.

The carbon-carbon double bond (C=C) stretching vibration of the enone system is expected to produce a moderate band in the region of 1640-1680 cm⁻¹. uobabylon.edu.iqpressbooks.pub Additionally, the stretching vibrations of the vinylic C-H bond (=C-H) are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. pressbooks.pub

The long nonyl chain of this compound will be evidenced by strong C-H stretching absorptions from the sp³ hybridized carbons, which are expected in the 2850–3000 cm⁻¹ region. vscht.czpressbooks.pub The presence of a long alkyl chain is also often indicated by a characteristic rocking vibration of the -(CH₂)n- group (where n ≥ 4) at approximately 720-725 cm⁻¹. libretexts.orglibretexts.org

The predicted characteristic IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | Stretching | 1666 - 1685 | Strong |

| C=C (alkene) | Stretching | 1640 - 1680 | Medium |

| =C-H (vinylic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Strong |

| -(CH₂)n- (long chain) | Rocking | 720 - 725 | Weak to Medium |

| C-H (methyl & methylene) | Bending | 1350 - 1470 | Medium |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While a specific crystal structure for this compound is not available in the current literature, the principles of X-ray crystallography can be applied to predict the key structural features of this molecule in the solid state. For long-chain compounds, X-ray diffraction studies have been instrumental in understanding their packing and conformation. royalsocietypublishing.orgazolifesciences.com

If a suitable single crystal of this compound were to be analyzed, X-ray crystallography would provide definitive data on its molecular geometry. It is anticipated that the long nonyl chain would adopt a largely extended, all-trans conformation to maximize van der Waals interactions and achieve efficient crystal packing, a common feature observed in the crystal structures of long-chain aliphatic compounds. royalsocietypublishing.orgazolifesciences.com

The α,β-unsaturated dione (B5365651) moiety would likely exhibit a planar or near-planar conformation to maximize the orbital overlap of the conjugated system. X-ray crystallography would precisely determine the planarity of this group and reveal any deviations that might be caused by steric hindrance or crystal packing forces. The technique would also provide exact measurements of the C=O and C=C bond lengths, which would be expected to be influenced by the electron delocalization within the enone system.

A hypothetical data table summarizing the type of information that would be obtained from an X-ray crystallographic analysis of this compound is presented below.

| Structural Parameter | Expected Information from X-ray Crystallography |

| Bond Lengths (Å) | |

| C=O | Precise measurement, expected to be slightly longer than a typical isolated ketone C=O bond. |

| C=C | Precise measurement, expected to be slightly longer than a typical isolated alkene C=C bond. |

| C-C (within the chain) | Average bond lengths for sp³-sp³ carbon bonds. |

| Bond Angles (°) | |

| C-C=C | Angles around the sp² hybridized carbons of the alkene. |

| C-C=O | Angles around the sp² hybridized carbons of the carbonyl groups. |

| C-C-C (within the chain) | Tetrahedral angles, close to 109.5°, with slight variations due to chain packing. |

| Torsional Angles (°) | |

| C=C-C=O | Confirmation of the s-cis or s-trans conformation of the enone system. |

| C-C-C-C (chain) | Confirmation of the extended, all-trans conformation of the aliphatic chain. |

| Crystal Packing | |

| Intermolecular Interactions | Details on how the molecules pack in the crystal lattice, including van der Waals forces. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal structure. |

Applications of Tetradec 3 Ene 2,5 Dione and Its Derivatives in Material and Synthetic Sciences

Role as Key Building Blocks for Diverse Organic Frameworks

The reactivity of the diketone and alkene functionalities makes Tetradec-3-ene-2,5-dione a valuable intermediate in the synthesis of more complex molecular structures.

Precursors for Heterocyclic Compound Synthesis (e.g., Furans, Pyrroles, Pyridines, Dihydropyridines, Cyclohexenones)

Unsaturated 1,4-dicarbonyl compounds are well-established precursors for a wide array of heterocyclic compounds. ijpras.com The Paal-Knorr synthesis, for instance, is a classical method that utilizes 1,4-dicarbonyl compounds to generate furans, pyrroles, and thiophenes. In the case of this compound, the presence of the double bond adds another layer of synthetic possibility, allowing for the formation of various heterocyclic systems.

Furans and Pyrroles: Through acid-catalyzed cyclization (Paal-Knorr synthesis), 1,4-diketones readily form furan (B31954) derivatives. researchgate.net Similarly, reaction with primary amines or ammonia (B1221849) leads to the formation of substituted pyrroles. researchgate.net These reactions are fundamental in generating core heterocyclic structures that are prevalent in pharmaceuticals and natural products.

Pyridines and Dihydropyridines: The diketone moiety can react with enamines or other nitrogen-containing nucleophiles in condensation reactions to form substituted pyridine (B92270) and dihydropyridine (B1217469) rings. These structures are key components in many biologically active molecules.

Thiazines: 1,4-dicarbonyl compounds, such as β-diketones, can react with reagents like 2-aminobenzenethiol in the presence of an oxidizing agent to form benzothiazine derivatives, which have a range of pharmaceutical applications. openmedicinalchemistryjournal.com

Cyclohexenones: The alkene portion of this compound can participate in Diels-Alder reactions or Michael additions, leading to the formation of functionalized cyclohexenone rings, which are versatile intermediates in organic synthesis.

The specific reaction pathways for this compound would yield heterocycles with a long alkyl chain, potentially imparting unique solubility or biological properties.

Table 1: Heterocyclic Synthesis from 1,4-Dicarbonyl Precursors

| Heterocycle | Reagent(s) | Reaction Type |

|---|---|---|

| Furan | Acid catalyst (e.g., H₂SO₄) | Paal-Knorr Furan Synthesis |

| Pyrrole | Primary Amine (R-NH₂) or Ammonia (NH₃) | Paal-Knorr Pyrrole Synthesis |

| Pyridine | Enamines, Ammonia | Condensation |

Intermediate in the Synthesis of Complex Organic Molecules, Including Core Structures and Analogues

Beyond simple heterocycles, the dual reactivity of this compound makes it a strategic intermediate for constructing more intricate molecular architectures. The long nonyl side chain originating from the tetradecene backbone can influence the physical properties, such as lipophilicity, of the final molecule. This is particularly relevant in medicinal chemistry, where modulating such properties is key to optimizing drug candidates.

The synthesis of complex natural product analogues or novel core structures can utilize the dione (B5365651) as a starting point for sequential reactions. For example, one carbonyl group could be selectively protected, allowing the other to undergo reactions like aldol (B89426) condensation or Wittig olefination. Subsequently, the protected group can be liberated to engage in further transformations, building molecular complexity in a controlled manner. The carbon-carbon double bond also serves as a handle for various modifications, including epoxidation, dihydroxylation, or hydrogenation, further diversifying the potential products.

Exploration in Advanced Materials Science (e.g., as monomers or modifiers)

The application of unsaturated ketones and diketones extends into materials science, where they can be used as monomers for polymerization or as additives to modify polymer properties. icm.edu.plallenpress.com

Unsaturated ketones have been successfully copolymerized with other monomers, like acrylate (B77674) esters and butadiene, to create rubbery copolymers. allenpress.com The ketone groups within the polymer backbone provide sites for post-polymerization modification or cross-linking, for instance, through vulcanization processes. allenpress.com In the context of this compound, the presence of two carbonyl groups and a polymerizable double bond makes it a candidate for creating functional polymers. The long alkyl chain would likely impart flexibility and hydrophobic characteristics to the resulting material.

Furthermore, β-diketones are known to be used in polymer technology as modifiers to improve properties like UV and oxygen resistance. icm.edu.pl They can also be used to prepare hydrophobic polymers. icm.edu.pl While specific studies on this compound are not prevalent, the known applications of related compounds suggest its potential utility in this area. For example, polymers could be designed where the diketone units act as chelating sites for metal ions, leading to the formation of cross-linked or catalytic materials.

Potential in Designing Photoactive or Photosensitive Materials Based on Diketone Functionality

The photochemistry of unsaturated dicarbonyl compounds is a field of significant interest due to their atmospheric relevance and synthetic utility. ucr.eduresearchgate.net These molecules are known to be highly reactive upon exposure to light, undergoing various transformations. ucr.edu

The primary photochemical processes for 1,4-unsaturated dicarbonyls include:

Photoisomerization: Upon irradiation, these compounds can isomerize. For example, (E)-2-butenedial can photoisomerize to form a ketene-enol intermediate, which can then cyclize to produce furanones. researchgate.net

Reactions with Atmospheric Radicals: In atmospheric science, these dicarbonyls react with OH radicals and ozone, leading to degradation and the formation of secondary organic aerosols. ucr.edu

Photodegradation: Direct photolysis is a major degradation pathway for these compounds in the atmosphere. ucr.edu

This inherent photoreactivity suggests that this compound could be a building block for photoactive materials. The diketone functionality can act as a chromophore, absorbing UV light and initiating chemical changes. This could be harnessed in applications such as:

Photodegradable Polymers: Incorporating this monomer into a polymer chain could render the material susceptible to degradation upon UV exposure, which is desirable for certain applications like temporary medical implants or environmentally friendly plastics.

Photo-cross-linkable Resins: The photoreactivity could be used to initiate cross-linking in a polymer matrix, a process used in photoresists for microelectronics fabrication and in dental fillings.

Photosensitizers: Diketones can act as photosensitizers, absorbing light and transferring the energy to other molecules to initiate specific chemical reactions.

While direct research on the photochemical applications of this compound is limited, the well-documented behavior of analogous unsaturated dicarbonyls provides a strong foundation for its potential in this innovative field. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

| Pyrrole |

| Pyridine |

| Dihydropyridine |

| Cyclohexenone |

| Thiophene |

| Benzothiazine |

| (E)-2-butenedial |

| Furanone |

Q & A

Q. What are the recommended synthetic routes for Tetradec-3-ene-2,5-dione, and how can purity be validated?

Methodological Answer:

- Synthesis : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation protocols, as demonstrated in analogous diketone syntheses. For example, palladium-catalyzed coupling with boronic acids in anhydrous tetrahydrofuran (THF) under inert conditions can yield α,β-unsaturated diketones .

- Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (220–340 nm) to monitor reaction progress and assess purity. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use EN 374-compliant gloves and dust respirators to prevent skin contact and inhalation. Avoid direct exposure by wearing protective clothing and boots .

- Environmental Control : Contain spills using inert absorbents; avoid drainage contamination. Decontaminate gloves using validated cleaning protocols and dispose of waste per local regulations .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Chirality Analysis : Apply circular dichroism (CD) exciton chirality and modified Mosher’s method to determine absolute configurations of stereocenters .

- Crystallography : Use X-ray diffraction for unambiguous structural elucidation, particularly for isomers or polymorphs. For example, π-π stacking interactions in diketopiperazine analogs were confirmed via crystallography .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock or PyMOL to simulate ligand-receptor interactions (e.g., GPR119-Gs complex studies). Analyze binding poses and thermodynamic parameters (e.g., ΔG) to prioritize derivatives for synthesis .

- Molecular Dynamics (MD) Simulations : Calculate root-mean-square deviation (RMSD) and radius of gyration to assess structural stability during ligand-protein interactions .

Q. How should researchers address contradictions in reported biological activities of diketone derivatives?

Methodological Answer:

- Data Normalization : Standardize assay conditions (e.g., cell lines, H1N1 viral strains) to minimize variability. For example, IC₅₀ values for anti-influenza activity ranged from 6.8 μM to 41.5 μM due to structural modifications in diketopiperazines .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups (e.g., substituting tetrazole with pyrrolidine-2,5-dione) and compare bioactivity trends. Validate hypotheses using in vitro dose-response assays .

Methodological Considerations for Data Reporting

- Ethical Compliance : Disclose synthetic yields, purity thresholds (>95%), and spectroscopic data (e.g., full ¹³C NMR assignments) to ensure reproducibility .

- Conflict Resolution : Cross-reference spectral databases (e.g., NIST Chemistry WebBook) to validate novel compounds and resolve discrepancies in published data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.